Methyl 4-(dicyclohexylamino)butanoate
Description
Structure
2D Structure
Properties
CAS No. |
93478-72-9 |
|---|---|
Molecular Formula |
C17H31NO2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
methyl 4-(dicyclohexylamino)butanoate |
InChI |
InChI=1S/C17H31NO2/c1-20-17(19)13-8-14-18(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h15-16H,2-14H2,1H3 |
InChI Key |
KDOBZPSCLYCFBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects
- Dicyclohexylamino vs. Dibenzylamino: The dicyclohexylamino group in the target compound offers greater steric hindrance and lipophilicity compared to the dibenzylamino group in Methyl 5-(dibenzylamino)-2-hydroxycyclohexene-1-carboxylate. This difference may reduce metabolic degradation rates, favoring prolonged biological activity .
- Ethyl(phenyl)amino vs.
Ester Group Variations
- Methyl vs. Ethyl Esters: Methyl esters (e.g., in D1 and the target compound) generally exhibit faster hydrolysis rates under physiological conditions than ethyl esters (e.g., Ethyl 4-[ethyl(phenyl)amino]butanoate), impacting bioavailability .
Functional Group Diversity
- Hydroxyimino Group: Methyl 4-(hydroxyimino)butanoate’s oxime functional group enables tautomerism and metal chelation, distinguishing it from amino-substituted analogs. This property is exploitable in catalysis or heavy metal detoxification .
- Hydroxycyclohexene Moiety: The hydroxyl group in Methyl 5-(dibenzylamino)-2-hydroxycyclohexene-1-carboxylate introduces hydrogen-bonding capability and chirality, critical for enantioselective drug design .
Key Research Insights
- Lipophilicity and Bioactivity: The dicyclohexylamino group’s lipophilicity may enhance blood-brain barrier penetration, a trait less pronounced in ethylphenylamino or dimethoxyphenyl analogs .
- Steric and Electronic Effects : Bulky substituents (e.g., dicyclohexyl) slow enzymatic degradation but may reduce solubility, necessitating formulation optimization .
Preparation Methods
Reaction Mechanism and Conditions
Dicyclohexylamine acts as a nucleophile, displacing bromide from methyl 4-bromobutyrate in an SN2 mechanism . Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance reactivity, while potassium carbonate or sodium hydride scavenges liberated HBr. A catalytic amount of potassium iodide (KI) may facilitate halide exchange, improving the leaving group’s efficacy.
Example Protocol
Challenges and Optimization
- Steric Hindrance : The bulky dicyclohexyl group reduces reaction rates. Solutions include using excess amine (3–4 equiv) or switching to a better leaving group (e.g., tosylate).
- Byproducts : Over-alkylation is unlikely due to the tertiary amine’s low nucleophilicity.
Sequential Alkylation of Cyclohexylamine
A two-step approach first synthesizes methyl 4-(cyclohexylamino)butanoate, followed by a second alkylation with cyclohexyl bromide. This method offers control over intermediate purity but requires stringent anhydrous conditions.
First Alkylation: Synthesis of Methyl 4-(Cyclohexylamino)Butanoate
Methyl 4-bromobutyrate reacts with cyclohexylamine under mild conditions:
Second Alkylation: Introduction of the Second Cyclohexyl Group
The intermediate secondary amine undergoes alkylation with cyclohexyl bromide:
- Reactants : Methyl 4-(cyclohexylamino)butanoate (1.0 equiv), cyclohexyl bromide (2.0 equiv)
- Base : NaH (2.2 equiv)
- Solvent : Tetrahydrofuran (THF)
- Conditions : 0°C to room temperature, 12 hours
- Yield : ~50% (estimated)
Reductive Amination Pathways
Although reductive amination typically targets primary amines, adapting the protocol with methyl 4-oxobutanoate and dicyclohexylamine could yield the desired product. This method remains speculative but draws on hydrogenation techniques used for aryl amines.
Proposed Reaction Steps
- Imine Formation : Condensation of dicyclohexylamine with methyl 4-oxobutanoate.
- Reduction : Catalytic hydrogenation using Pd/C or Raney nickel.
Challenges :
- Low imine stability under acidic conditions.
- Competing ester hydrolysis during prolonged hydrogenation.
Comparative Analysis of Methods
*Yields inferred from analogous reactions.
Industrial-Scale Considerations
Patent CN102001950A highlights the importance of optical purity and isomer control in amine synthesis. For methyl 4-(dicyclohexylamino)butanoate, key considerations include:
Q & A
Q. Key Considerations :
- Purity of starting materials (≥95% recommended).
- Post-reaction purification via column chromatography or recrystallization.
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
Advanced: How does the dicyclohexylamino group influence solubility and reactivity compared to simpler amines?
Answer:
- Solvophobic Effects : The bulky dicyclohexyl group reduces solubility in polar solvents (e.g., water) but enhances compatibility with lipid membranes, impacting bioavailability .
- Steric Hindrance : Slows nucleophilic reactions at the amino group, as seen in comparative studies with methyl 4-(aminophenyl)butanoate. Kinetic assays show reduced reaction rates by ~30% .
- Hydrogen Bonding : Despite steric bulk, the amino group participates in weak hydrogen bonds, as observed in crystal structures of related hydrazides .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
- Standardized Assays : Reproduce studies using isogenic cell lines and controlled compound purity (e.g., ≥98% by HPLC). Batch variability in ester hydrolysis can alter activity .
- Orthogonal Validation : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) confirm binding affinities, reducing false positives from fluorescence-based assays .
- Metabolite Profiling : Identify hydrolysis products (e.g., 4-(dicyclohexylamino)butanoic acid) via LC-MS to correlate bioactivity with intact vs. degraded compound .
Basic: What stability considerations are critical for storing this compound?
Answer:
- pH Sensitivity : Susceptible to ester hydrolysis in alkaline conditions (pH > 8). Store in neutral buffers or anhydrous environments .
- Thermal Stability : Decomposition observed above 60°C; recommend storage at 4°C under inert gas (N₂/Ar) .
- Light Exposure : UV/Vis studies suggest photodegradation in aryl-substituted analogs; use amber vials for long-term storage .
Advanced: How can computational models predict enzymatic interactions of this compound?
Answer:
- Docking Simulations : Software like AutoDock Vina models ligand-enzyme binding, parameterized with DFT-calculated charge distributions .
- MD Simulations : Assess conformational stability of the dicyclohexyl group in binding pockets over 100-ns trajectories.
- Validation : Cross-reference with crystallographic data from acyl hydrazide-protein complexes or SPR-measured binding kinetics .
Basic: What are the key steps in optimizing a reaction to synthesize this compound?
Answer:
Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃) for esterification efficiency .
Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents for yield and byproduct formation .
Workup Protocol : Extract unreacted starting materials with ethyl acetate; purify via silica gel chromatography (hexane:EtOAc gradient) .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?
Answer:
- Electrophilicity : The ester carbonyl’s electrophilicity is modulated by electron-donating dicyclohexylamino groups, reducing reactivity by ~20% compared to unsubstituted esters (DFT calculations) .
- Leaving Group Ability : Methoxide departure is facilitated in polar solvents, with activation energies correlating with solvent dielectric constant (kinetic studies in DMF vs. THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
